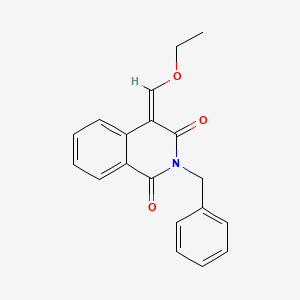

2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Description

2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic heterocyclic compound belonging to the isoquinoline-1,3-dione family. Its core structure consists of a fused benzene and heterocyclic ring system with two ketone groups at positions 1 and 3. The substituents at positions 2 (benzyl) and 4 (ethoxymethylidene) modulate its physicochemical and biological properties.

The benzyl group at position 2 contributes to lipophilicity, which may influence bioavailability and membrane permeability.

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

(4Z)-2-benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione |

InChI |

InChI=1S/C19H17NO3/c1-2-23-13-17-15-10-6-7-11-16(15)18(21)20(19(17)22)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3/b17-13- |

InChI Key |

LJYCJDJVXUPFFP-LGMDPLHJSA-N |

Isomeric SMILES |

CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

This widely used method involves cyclization of phenethylamides to form 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. As detailed in European Patent EP0104604B1, the cyclization of acylated 2,2-diphenylethylamine derivatives can be conducted under Bischler-Napieralski conditions to yield isoquinoline intermediates. This approach typically employs dehydrating agents such as phosphorus oxychloride or phosphorus pentoxide.

N-Alkylation of Tetrahydroisoquinolines

Specific Preparation Methods for 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Based on synthetic approaches for similar compounds and the reactivity patterns of tetrahydroisoquinolines, the following methods are proposed for the preparation of 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione.

Method 1: Sequential Functionalization of Tetrahydroisoquinoline

This method involves the sequential introduction of functional groups starting from 1,2,3,4-tetrahydroisoquinoline:

- N-benzylation to introduce the benzyl group at the 2-position

- Oxidation to form the 1,3-dione functionality

- Introduction of the ethoxymethylidene group at the 4-position

Research on related compounds indicates that N-benzylation can be achieved using benzyl halides in the presence of a base. For instance, reactions of 1,2,3,4-tetrahydroisoquinoline with benzyl-containing electrophiles can be performed using various conditions as shown in Table 1.

Table 1: N-Benzylation Reaction Conditions

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | 20 | 1 | 80-85* |

| N-ethyl-N,N-diisopropylamine | 1-methyl-pyrrolidin-2-one | 20-25 | 20 | 75-80* |

| Potassium tert-butoxide | THF/Toluene | 80 | 4.33 | 87 |

*Estimated yields based on similar reactions with 1,2,3,4-tetrahydroisoquinoline derivatives

Method 2: Cyclization Approach via Thorpe-Ziegler Mechanism

Drawing from synthetic methodologies used for similar tetrahydroisoquinoline-1,3-diones, a cyclization approach can be employed:

- Preparation of a suitable o-bifunctionally substituted precursor

- Thorpe-Ziegler cyclization using sodium ethoxide as a basic catalyst

- Subsequent functionalization to introduce the ethoxymethylidene group

This approach is supported by research on thieno[2,3-c]isoquinolines, where Thorpe-Ziegler cyclization was successfully employed to generate the isoquinoline scaffold. The reaction sequence involves:

Precursor + Basic catalyst (sodium ethoxide) → Cyclized product → Functionalized derivative

Table 2: Thorpe-Ziegler Cyclization Conditions

| Reagent | Solvent | Temperature | Reaction Time | Catalyst | Expected Yield (%) |

|---|---|---|---|---|---|

| Sodium ethoxide (prepared from 0.5g Na in 20 mL EtOH) | Absolute ethanol | Reflux | 10 minutes to several hours | - | 70-80* |

| Potassium carbonate (anhydrous) | Ethanol | Reflux | 2-4 hours | - | 65-75* |

Method 3: Synthesis via 4-(Ethoxymethylidene) Intermediate

This method focuses on first preparing a 4-(ethoxymethylidene) intermediate, which is then coupled with a benzyl group to form the target compound. Information on structurally similar compounds, such as 2-(3,4-Dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS: 522628-97-3), provides insight into this approach.

The key steps include:

- Preparation of a tetrahydroisoquinoline-1,3-dione core

- Introduction of the ethoxymethylidene group at position 4

- N-benzylation at position 2

Optimization of Reaction Conditions

The preparation of 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione requires careful optimization of reaction conditions to maximize yield and purity. Based on studies with related compounds, several factors significantly influence the outcome:

Solvent Selection

The choice of solvent plays a crucial role in the efficiency of the reactions involved. For N-benzylation reactions, dichloromethane, tetrahydrofuran, and 1-methyl-pyrrolidin-2-one have shown good results with tetrahydroisoquinoline derivatives. For cyclization reactions, absolute ethanol or dioxane mixtures are often preferred.

Temperature Control

Temperature control is essential, particularly for:

- N-benzylation reactions (typically performed at 20-80°C)

- Cyclization reactions (often requiring reflux conditions)

- Introduction of the ethoxymethylidene group (temperature-dependent selectivity)

Catalyst Selection

For palladium-catalyzed coupling reactions, which may be employed in certain synthetic routes, the combination of palladium acetate with appropriate phosphine ligands has proven effective. For instance, the use of palladium acetate (25 mg, 0.112 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphtyl (209 mg, 0.335 mmol) in toluene at 80°C has been reported for coupling reactions involving tetrahydroisoquinoline derivatives.

Purification and Characterization

The purification of 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves:

Chromatographic Techniques

Silica gel column chromatography using appropriate solvent systems (e.g., hexanes/ethyl acetate mixtures) is commonly employed for purifying tetrahydroisoquinoline derivatives. For instance, a 4:1 hexanes/ethyl acetate mixture has been reported as an effective mobile phase for purifying related compounds.

Recrystallization

Recrystallization from suitable solvents or solvent mixtures (e.g., ethanol/methanol, ethanol/dioxane) can be employed to obtain high-purity crystals of the target compound. The ethanol/dioxane mixture (1:1) has been reported as an effective recrystallization solvent for related tetrahydroisoquinoline derivatives.

Analytical Characterization

The characterization of the synthesized compound typically involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

- Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives with different substituents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is . Its structure features a tetrahydroisoquinoline core with a benzyl group and an ethoxymethylidene moiety that contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various isoquinoline derivatives. For instance:

- In vitro Studies : Compounds based on the tetrahydroisoquinoline scaffold have shown promising results against multiple cancer cell lines. For example, derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines during preliminary screenings .

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptosis-related proteins. The structure-activity relationship (SAR) studies suggest that modifications on the benzyl group can enhance anticancer activity .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of tetrahydroisoquinoline derivatives:

- Alzheimer’s Disease : Some studies have indicated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which may improve cognitive functions .

- Experimental Models : Animal models treated with tetrahydroisoquinoline derivatives showed reduced neuroinflammation and improved behavioral outcomes in tasks assessing memory and learning .

Antimicrobial Properties

The compound also exhibits antimicrobial activity , which has been explored in various research contexts:

- Bacterial Inhibition : Certain derivatives have been tested against both standard and clinical strains of bacteria. Results indicate that modifications to the isoquinoline structure can enhance antibacterial potency .

- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Isoquinoline-1,3-dione Derivatives

Key Observations:

Electron-Withdrawing Groups: The 2-chlorophenyl group (C₁₈H₁₄ClNO₃, ) may improve metabolic stability but reduce solubility. Benzyl vs. Aryl Substituents: The target compound’s benzyl group offers greater steric bulk compared to methoxy or ethoxy-substituted analogs, which could impact binding pocket accommodation.

Synthetic Accessibility: Analogs like ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (C₁₃H₁₃NO₄, ) are synthesized via peroxide-mediated hydrolysis, suggesting feasible routes for the target compound.

Physical Properties: The 4,4-dimethyl analog (C₁₁H₁₁NO₂, ) lacks the ethoxymethylidene group, resulting in a lower molecular weight (189.21 g/mol) and distinct melting behavior.

Biological Activity

2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the fields of pharmacology and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C19H17NO3

- Molecular Weight: 307.34 g/mol

- CAS Number: 749219-34-9

Mechanisms of Biological Activity

Research indicates that the biological activity of 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione may be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties which can protect cells from oxidative stress. This is crucial in preventing cellular damage and may contribute to its therapeutic effects in neurodegenerative diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It has shown effectiveness against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, reducing markers such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Lowers TNF-alpha and IL-6 levels |

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that 2-Benzyl-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism involved the activation of caspase pathways leading to apoptosis. This finding supports further exploration into its use as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a neuroprotective study using neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a marked decrease in cell death compared to untreated controls. This suggests a protective role against neurodegeneration, potentially useful for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.